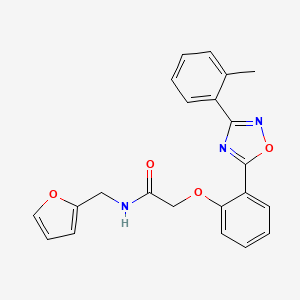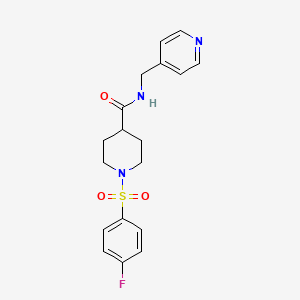
1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been investigated for its ability to modulate protein-protein interactions, which are crucial for various cellular processes.
Mecanismo De Acción
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 involves its ability to bind to a specific site on the surface of a protein, which prevents the interaction between the protein and its partner. This interaction is crucial for various cellular processes, including cell growth, survival, and signaling. By inhibiting this interaction, this compound 1 can modulate the activity of the protein and its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell growth and induce cell death. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various diseases. Furthermore, this compound 1 has been shown to have a favorable pharmacokinetic profile, which is important for its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 is its specificity for a particular protein-protein interaction, which allows for the investigation of the role of this interaction in various cellular processes. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, which is important for in vivo studies. However, one limitation of this compound 1 is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the investigation of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Additionally, the compound can be used as a tool to investigate the role of specific protein-protein interactions in various cellular processes. Furthermore, the optimization of the synthesis method and the development of more soluble analogs of this compound 1 may improve its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 involves a multistep process that includes the reaction of piperidine-4-carboxylic acid with pyridine-4-methanol, followed by the addition of 4-fluorobenzenesulfonyl chloride. The final product is obtained through a purification process that involves recrystallization. The purity and identity of the compound are confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-((4-fluorophenyl)sulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide 1 has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound has been shown to inhibit the interaction between two proteins, which are involved in the growth and survival of cancer cells. Additionally, this compound 1 has been shown to have antiviral activity against the Zika virus and the dengue virus. Furthermore, the compound has been investigated for its potential to prevent the aggregation of proteins, which is a hallmark of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-16-1-3-17(4-2-16)26(24,25)22-11-7-15(8-12-22)18(23)21-13-14-5-9-20-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMCSEPMDZOEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

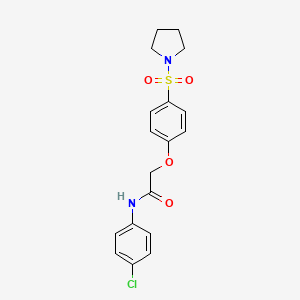
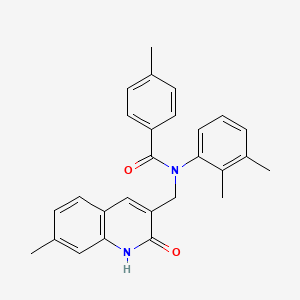


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)

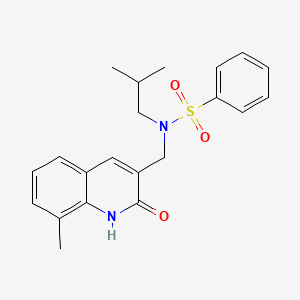


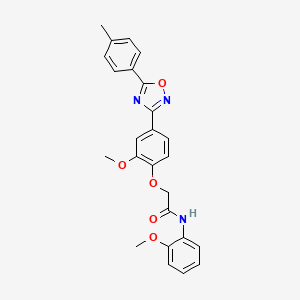
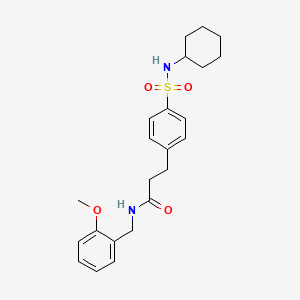
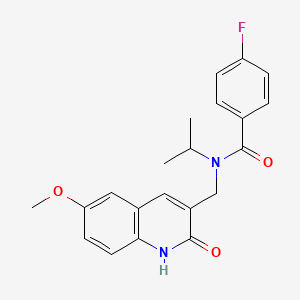
![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)
